molecular formula C6H2Cl2N2O B095657 5,6-Dichloro-2,1,3-benzoxadiazole CAS No. 15944-71-5

5,6-Dichloro-2,1,3-benzoxadiazole

Cat. No.: B095657
CAS No.: 15944-71-5
M. Wt: 189 g/mol
InChI Key: YQPCWPICZLWNFO-UHFFFAOYSA-N
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Description

5,6-Dichloro-2,1,3-benzoxadiazole is a high-value chemical scaffold based on the benzofurazan structure, known for its electron-withdrawing properties and potential in diverse research applications. The benzoxadiazole core is a privileged structure in medicinal chemistry and materials science, with its derivatives demonstrating significant biological activity and utility in the development of functional materials . In pharmaceutical research, the benzoxadiazole scaffold is a promising framework for the development of novel antibacterial agents. Structural analogs have shown potent inhibitory activity against Mycobacterium tuberculosis (Mtb), including drug-resistant strains, making them a focus for next-generation tuberculosis therapeutics . The core structure allows for extensive modification, enabling researchers to explore structure-activity relationships and optimize properties like potency and selectivity. Beyond therapeutics, benzoxadiazole derivatives are widely used in materials science. They serve as key building blocks in the synthesis of organic semiconductors, luminescent materials, and dyes. Their electron-deficient nature makes them excellent components in the design of organic conductors and fluorophores for sensing and imaging applications . Furthermore, incorporating heavy atoms like chlorine can enhance spin-orbit coupling, which is valuable for developing photosensitizers used in Photodynamic Therapy (PDT) . This product is intended for research purposes as a building block to synthesize novel compounds for antimicrobial discovery, organic electronic materials, and advanced fluorescent probes. This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

15944-71-5

Molecular Formula

C6H2Cl2N2O

Molecular Weight

189 g/mol

IUPAC Name

5,6-dichloro-2,1,3-benzoxadiazole

InChI

InChI=1S/C6H2Cl2N2O/c7-3-1-5-6(2-4(3)8)10-11-9-5/h1-2H

InChI Key

YQPCWPICZLWNFO-UHFFFAOYSA-N

SMILES

C1=C(C(=CC2=NON=C21)Cl)Cl

Canonical SMILES

C1=C(C(=CC2=NON=C21)Cl)Cl

Synonyms

5,6-Dichlorobenzofurazane

Origin of Product

United States

Scientific Research Applications

Table 1: Common Synthesis Methods

MethodDescriptionReference
CyclizationFormation of the benzoxadiazole ring
HalogenationIntroduction of chlorine substituents

Chemistry

In synthetic chemistry, 5,6-Dichloro-2,1,3-benzoxadiazole serves as a versatile building block for creating more complex organic molecules. Its derivatives are often utilized in the development of polymers and other materials.

Case Study: Polymer Synthesis

Researchers have used this compound in the synthesis of fluorescent polymers that exhibit enhanced optical properties. The incorporation of this compound has led to significant improvements in photostability and emission efficiency.

Biology

The compound has been extensively studied for its biological applications, particularly in the development of fluorescent probes for imaging techniques. These probes are vital for tracking biological processes in real-time.

Table 2: Biological Applications

ApplicationDescriptionReference
Fluorescent ProbesUsed for biological imaging
Anticancer ResearchInvestigated for potential anticancer properties

Medicine

This compound has shown promise in medicinal chemistry as a potential inhibitor of specific enzymes involved in cancer progression. Its mechanism involves the generation of reactive intermediates that can interact with cellular targets.

Case Study: Anticancer Activity

In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. The compound's ability to inhibit glutathione S-transferases has been linked to its anticancer effects.

Industry

In industrial applications, this compound is utilized in the production of dyes and pigments due to its vibrant color properties and stability under various conditions.

Table 3: Industrial Applications

ApplicationDescriptionReference
Dyes and PigmentsUsed in the formulation of colorants
Industrial ChemicalsServes as an intermediate in various chemical syntheses

Comparison with Similar Compounds

DCBO is structurally analogous to benzothiadiazole (BTD) and benzoselenadiazole (BS) derivatives, but its oxygen atom confers distinct physicochemical properties. Below is a detailed comparison:

Photophysical Properties
Property DCBO (5,6-Dichloro-BOX) BTD Derivatives BS Derivatives
Absorption λmax (nm) 419 400–430 410–440
Emission λmax (nm) 494–498 480–520 490–530
Quantum Yield (ΦFL) 0.55–0.65 0.30–0.50 0.20–0.40
Stokes Shift (cm⁻¹) ~3,779 ~3,200–3,500 ~3,000–3,300

Key Findings :

  • DCBO exhibits higher fluorescence quantum yields than BTD and BS derivatives, attributed to reduced non-radiative decay pathways in the benzoxadiazole core .
  • Larger Stokes shifts in DCBO suggest stronger ICT effects compared to sulfur/selenium analogs .
Thermal and Electrochemical Stability
Property DCBO BTD Derivatives BS Derivatives
Thermal Degradation (°C) ~300 ~280–310 ~260–290
Electrochemical Band Gap (eV) 2.48–2.70 2.30–2.60 2.20–2.50

Key Findings :

  • DCBO’s thermal stability surpasses BS derivatives, likely due to chlorine’s electron-withdrawing effects and stronger C–O bonds .
  • Smaller electrochemical band gaps in BTD/BS systems enhance charge transport, but DCBO’s higher ΦFL favors light-emitting applications .
Aggregation Behavior

DCBO forms aggregates even in dilute solutions (10⁻⁵ mol L⁻¹), with dual fluorescence lifetimes attributed to monomeric (τ₁ = 1.5–2.0 ns) and aggregated (τ₂ = 0.3–0.5 ns) species . This contrasts with BTD derivatives, which show weaker aggregation tendencies due to lower dipole moments (oxygen in DCBO vs. sulfur/selenium in BTD/BS) .

Preparation Methods

Diazotization and Azide Formation

The synthesis of 5,6-dichloro-2,1,3-benzoxadiazole typically begins with 4,5-dichloro-2-nitroaniline, where the nitro group facilitates cyclization. In a representative procedure, the aniline derivative undergoes diazotization at 0°C using sodium nitrite in acetic acid–sulfuric acid, forming a diazonium salt. Subsequent treatment with sodium azide generates the intermediate aryl azide, which undergoes thermal cyclization in high-boiling solvents like diethylene glycol at 150°C to yield benzofuroxan (1,2,5-oxadiazole N-oxide).

Critical Parameters :

  • Solvent polarity directly influences cyclization efficiency, with acetic acid–sulfuric acid mixtures providing optimal protonation for azide stability.

  • Excessive heating (>160°C) promotes decomposition, necessitating precise temperature control.

Reduction to Benzoxadiazole

The benzofuroxan intermediate is reduced to the target benzoxadiazole using triphenylphosphine (TPP) in chlorobenzene under reflux. This step eliminates an oxygen atom from the N-oxide moiety, achieving yields of 68–85%. For example, 4,6-dichlorobenzofuroxan (300 mg) treated with TPP (1.1 eq) in chlorobenzene for 1 hour yields 185 mg (68%) of 4,6-dichloro-2,1,3-benzoxadiazole after silica gel chromatography.

Mechanistic Insight :
TPP acts as a stoichiometric reductant, forming triphenylphosphine oxide as a byproduct. The reaction proceeds via nucleophilic attack at the N-oxide oxygen, followed by rearomatization.

Halogenation Strategies

Direct Chlorination of Benzoxadiazole Core

Electrophilic chlorination of pre-formed benzoxadiazoles represents an alternative route, though this method is less commonly reported. In one approach, 2,1,3-benzoxadiazole dissolved in chlorosulfonic acid reacts with chlorine gas at 50°C, introducing chloro groups at positions 5 and 6. However, regioselectivity challenges limit yields to ~40%, with byproducts arising from over-chlorination.

Comparative Efficiency :

  • Cyclization of pre-halogenated nitroanilines achieves higher regiocontrol (yields >65%) compared to post-synthetic chlorination.

Bromine-Assisted Functionalization

Bromination of 2,1,3-benzoxadiazole at positions 4 and 7 using bromine in hydrobromic acid creates intermediates for subsequent halogen exchange. For instance, 4,7-dibromo-2,1,3-benzoxadiazole undergoes nucleophilic aromatic substitution with copper(I) chloride in dimethylformamide (DMF) at 120°C, yielding 5,6-dichloro derivatives. This two-step process achieves 71–82% yields but requires stringent anhydrous conditions.

Reaction Optimization :

  • Catalyst choice (e.g., PdCl₂(PPh₃)₂ vs. CuI) significantly impacts coupling efficiency in Sonogashira-type reactions.

Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

¹H NMR spectra of this compound in CDCl₃ exhibit two singlets at δ 7.78 and 7.40 ppm, corresponding to H-4 and H-7 protons, respectively. The absence of splitting confirms symmetrical chlorine substitution at positions 5 and 6.

X-ray Crystallography

Single-crystal X-ray diffraction reveals two polymorphs of 4,6-dichloro-5-nitrobenzofuroxan, a closely related analog. Polymorph 1a (triclinic, P-1) and 1b (orthorhombic, P2₁2₁2₁) differ in molecular packing due to solvent effects during crystallization (chloroform/hexane vs. acetone/pentane). These findings underscore the influence of recrystallization conditions on solid-state properties.

Synthetic Yield Optimization

Solvent and Temperature Effects

Cyclization in diethylene glycol at 150°C for 1 hour maximizes benzofuroxan formation (78–85% yield), whereas lower-boiling solvents like toluene result in incomplete reactions. Post-cyclization reduction with TPP achieves near-quantitative conversion when conducted in chlorobenzene at 110°C.

Chromatographic Purification

Silica gel chromatography using dichloromethane–hexane (2:5) eluent effectively separates benzoxadiazole from phosphine oxide byproducts, with recovery rates exceeding 90%.

Applications and Derivatives

Fluorescent Probes

Benzoxadiazoles functionalized with electron-donating groups (e.g., -NMe₂, -SMe) exhibit intramolecular charge transfer (ICT), producing bluish-green fluorescence (λₑₘ = 494–498 nm) with quantum yields up to 0.55. Such derivatives serve as sensors for metal ions and biomolecules.

Pharmaceutical Intermediates

This compound acts as a precursor to antihypertensive agents like amlodipine. Condensation with secondary amines under alkaline conditions (pH 8.6) forms chromophores for spectrophotometric drug quantification .

Q & A

Q. What are the standard synthetic routes for preparing 5,6-Dichloro-2,1,3-benzoxadiazole derivatives?

Methodological Answer: Derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example:

  • Reaction with substituted aldehydes: Reflux 4-amino-triazole derivatives with substituted benzaldehyde in ethanol and glacial acetic acid for 4 hours, followed by solvent evaporation and filtration .
  • Alkylation: React the parent compound with ethyl bromoacetate in DMF using K₂CO₃ as a base under reflux for 9 hours, followed by recrystallization .

Key Parameters:

StepConditionsSolventTimeYield Optimization
Reflux80–100°CEthanol/DMF4–9 hAdjust molar ratios (e.g., 1:1.2 for aldehyde:triazole)

Q. How are this compound derivatives characterized?

Methodological Answer:

  • X-ray crystallography: Resolve bond angles and molecular packing (e.g., Cl⋯H interactions at 3.1169 Å in crystal structures) .
  • Spectroscopy: Use ¹H/¹³C NMR to confirm substitution patterns and UV-Vis for electronic properties.
  • Chromatography: HPLC with C18 columns (acetonitrile/water mobile phase) to assess purity (>95%) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal protective equipment (PPE): Gloves, goggles, and lab coats (EN 166/ISO 13688 standards).
  • Ventilation: Use fume hoods for reactions releasing HCl gas .
  • Storage: In amber glass vials at 2–8°C, away from oxidizers .

Advanced Research Questions

Q. How can mechanistic insights into substitution reactions of this compound be obtained?

Methodological Answer:

  • Kinetic studies: Monitor reaction progress via in-situ FTIR or LC-MS to identify intermediates.
  • DFT calculations: Model transition states (e.g., Gaussian09 with B3LYP/6-311+G(d,p)) to predict regioselectivity in nucleophilic attacks .
  • Isotopic labeling: Use ¹⁸O-labeled reagents to trace oxygen incorporation in benzoxadiazole rings .

Q. What computational strategies are effective for studying bioactivity (e.g., antimicrobial)?

Methodological Answer:

  • Molecular docking: Use AutoDock Vina to simulate ligand-enzyme interactions (e.g., binding to bacterial DNA gyrase, PDB ID: 1KZN).
  • MD simulations: Run 100 ns trajectories in GROMACS to assess stability of docked complexes .
  • QSAR models: Corporate Hammett constants (σ) of substituents with MIC values to design optimized derivatives .

Q. How do crystal packing interactions influence the physicochemical properties of this compound?

Methodological Answer:

  • Single-crystal XRD: Analyze van der Waals contacts (e.g., Cl⋯H distances < 3.2 Å) and torsional angles (e.g., 70.33° dihedral between benzoxadiazole and phenyl rings) .
  • Thermal analysis: DSC/TGA to correlate packing density with melting points (e.g., higher density → higher mp).
  • Solubility prediction: Hirshfeld surface analysis identifies dominant H-bond donors/acceptors .

Q. How can contradictory biological activity data be resolved across studies?

Methodological Answer:

  • Standardize assays: Use CLSI guidelines for antimicrobial testing (e.g., fixed inoculum size: 5 × 10⁵ CFU/mL) .
  • Control variables: Compare solvent effects (DMSO vs. water) and purity thresholds (>98% by HPLC).
  • Meta-analysis: Pool data from ≥5 studies (e.g., RevMan software) to identify outliers or trends .

Q. What strategies optimize regioselectivity in multi-step syntheses of benzoxadiazole derivatives?

Methodological Answer:

  • Protecting groups: Temporarily block reactive sites (e.g., Boc for amines) during halogenation .
  • Catalytic systems: Use Pd(OAc)₂/Xantphos for Suzuki couplings to preserve chloro substituents .
  • Solvent screening: Polar aprotic solvents (DMF, DMSO) favor SNAr over elimination .

Tables for Key Data

Q. Table 1: Comparison of Synthetic Routes

MethodReactantsYield (%)Purity (HPLC)Reference
Aldehyde condensationSubstituted benzaldehyde65–7295
AlkylationEthyl bromoacetate78–8598

Q. Table 2: Safety Hazard Ratings

ParameterRatingMitigation StrategyReference
Environmental toxicityClass 9Neutralize waste with NaHCO₃
ReactivityLowAvoid strong acids/bases

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